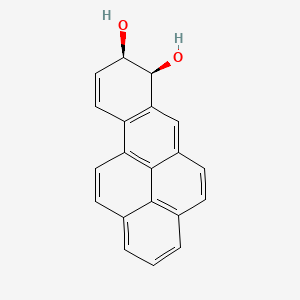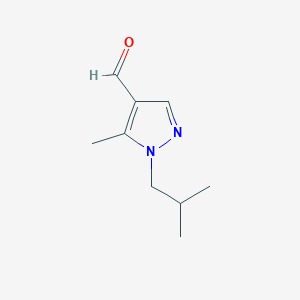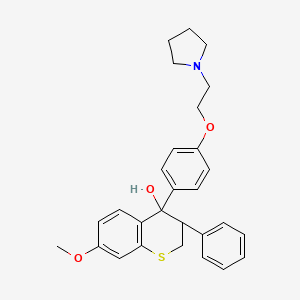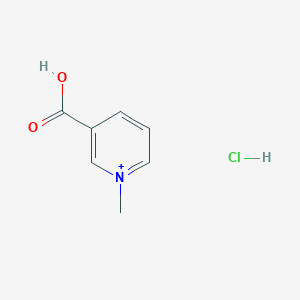
cis-Benzo(a)pyrene-7,8-dihydrodiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Benzo(a)pyrene-7,8-dihydrodiol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest due to its role in the metabolic activation of benzo(a)pyrene, which is a known carcinogen. The compound has the molecular formula C20H14O2 and is characterized by the presence of a dihydrodiol group at the 7,8-position of the benzo(a)pyrene structure .
Preparation Methods
The synthesis of cis-Benzo(a)pyrene-7,8-dihydrodiol typically involves the catalytic hydrogenation of benzo(a)pyrene-7,8-dione. This reaction is carried out under controlled conditions using a suitable catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
cis-Benzo(a)pyrene-7,8-dihydrodiol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions include benzo(a)pyrene-7,8-dione and other oxidized or reduced derivatives .
Scientific Research Applications
cis-Benzo(a)pyrene-7,8-dihydrodiol is extensively studied in scientific research due to its role in the metabolic activation of benzo(a)pyrene. It is used in studies related to carcinogenesis, mutagenesis, and DNA adduct formation. In biology and medicine, it is used to understand the mechanisms of PAH-induced carcinogenesis and to develop potential therapeutic interventions. In industry, it is used in the development of analytical methods for detecting PAHs in environmental samples .
Mechanism of Action
The mechanism of action of cis-Benzo(a)pyrene-7,8-dihydrodiol involves its metabolic conversion to reactive intermediates, such as benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The molecular targets include DNA and various enzymes involved in the metabolic activation of PAHs .
Comparison with Similar Compounds
Similar compounds to cis-Benzo(a)pyrene-7,8-dihydrodiol include other dihydrodiol derivatives of PAHs, such as benzo(a)pyrene-9,10-dihydrodiol and benzo(e)pyrene-7,8-dihydrodiol. These compounds share similar metabolic pathways and mechanisms of action but differ in their specific positions of dihydrodiol groups and their relative carcinogenic potentials. This compound is unique due to its specific role in the metabolic activation of benzo(a)pyrene and its high relevance in carcinogenesis studies .
Properties
CAS No. |
60657-25-2 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(7S,8R)-7,8-dihydrobenzo[a]pyrene-7,8-diol |
InChI |
InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20+/m1/s1 |
InChI Key |
YDXRLMMGARHIIC-XLIONFOSSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@H]([C@H]5O)O)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[N,N-diphenylbenzenamine]](/img/structure/B12819683.png)



![6-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B12819700.png)
![1-Ethyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B12819708.png)







